molecular formula C17H17ClFN3O B4422589 4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide

4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4422589
M. Wt: 333.8 g/mol
InChI Key: KTLFCGPWWGUINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential as a tool compound in neuroscience research. It has been shown to selectively block the function of a type of potassium channel in the brain known as KCNQ channels. This channel is involved in regulating the excitability of neurons, and blocking its function can lead to changes in neuronal activity. This compound has been used to study the role of KCNQ channels in various physiological processes, including pain perception, epilepsy, and sleep regulation.

Mechanism of Action

4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a selective blocker of KCNQ channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions out of the cell. This, in turn, leads to an increase in the excitability of neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of effects on different physiological processes. In studies on pain perception, this compound has been shown to reduce the sensitivity of neurons to painful stimuli. In studies on epilepsy, this compound has been shown to reduce the frequency and severity of seizures. In studies on sleep regulation, this compound has been shown to increase the amount of time spent in non-REM sleep.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is its selectivity for KCNQ channels, which allows for targeted manipulation of neuronal activity. However, one limitation is that its effects on other physiological processes may complicate interpretation of results. Additionally, its potency and duration of action may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for research on 4-(2-chlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and chronic pain. Additionally, further studies on its effects on sleep regulation may provide insights into the mechanisms underlying sleep-wake cycles. Finally, continued research on its mechanism of action and selectivity may lead to the development of more refined tools for studying neuronal activity.

properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-5-1-4-8-16(13)21-9-11-22(12-10-21)17(23)20-15-7-3-2-6-14(15)19/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFCGPWWGUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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